7-Ethyl-1-propyl-1H-indole-3-carbaldehyde
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Overview
Description
7-Ethyl-1-propyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde typically involves the Leimgruber–Batcho indole synthesis, which is a well-known method for constructing indole rings . This method involves the reaction of an o-nitrotoluene derivative with a formamide derivative under specific conditions to yield the desired indole compound.
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or platinum, in combination with suitable ligands, can significantly improve the reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-methanol derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
7-Ethyl-1-propyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For instance, they can act as agonists or antagonists at neurotransmitter receptors, influencing cellular signaling pathways . The compound’s aldehyde group can also form covalent bonds with nucleophilic sites in proteins, altering their function .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: A closely related compound with similar chemical properties and applications.
7-Methyl-1H-indole-3-carbaldehyde: Another derivative with slight structural differences, leading to variations in reactivity and biological activity.
Uniqueness: 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde stands out due to its unique ethyl and propyl substituents, which can influence its chemical reactivity and biological interactions. These structural modifications can enhance its selectivity and potency in various applications .
Properties
Molecular Formula |
C14H17NO |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
7-ethyl-1-propylindole-3-carbaldehyde |
InChI |
InChI=1S/C14H17NO/c1-3-8-15-9-12(10-16)13-7-5-6-11(4-2)14(13)15/h5-7,9-10H,3-4,8H2,1-2H3 |
InChI Key |
HFCQJJAKXBHLAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C2=CC=CC(=C21)CC)C=O |
Origin of Product |
United States |
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